Solid-State Conformation: Phenyl 4-Methylbenzoate Exhibits a 76.0° Dihedral Angle, Distinct from Phenyl Benzoate and Other Analogs
Single-crystal X-ray diffraction analysis reveals that the two aromatic rings in phenyl 4-methylbenzoate adopt a dihedral angle of 76.0(1)° [1]. This conformation is markedly different from its closest analogs. For instance, phenyl benzoate has a dihedral angle of 55.7°, while 4-methylphenyl benzoate (where the methyl group is on the phenoxy ring) has a dihedral angle of 60.17(7)° [2]. This quantitative structural difference indicates that the position of the methyl substituent (on the benzoyl vs. phenoxy moiety) directly dictates the molecule's three-dimensional shape and, consequently, its crystal packing.
| Evidence Dimension | Solid-state Molecular Conformation (Dihedral Angle) |
|---|---|
| Target Compound Data | 76.0(1)° |
| Comparator Or Baseline | Phenyl benzoate: 55.7°; 4-Methylphenyl benzoate: 60.17(7)° |
| Quantified Difference | 20.3° larger dihedral angle compared to phenyl benzoate |
| Conditions | Single-crystal X-ray diffraction at 295 K |
Why This Matters
This specific conformational difference is a critical parameter for predicting and engineering solid-state properties like solubility, polymorphism, and optoelectronic behavior in materials such as liquid crystals and organic semiconductors.
- [1] Manjunath, B. C., Sreenivasa, S., Madan Kumar, S., & Lokanath, N. K. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2620. https://doi.org/10.1107/S1600536809039361 View Source
- [2] Gowda, B. T., Foro, S., & Babitha, K. S. (2007). 3,4-Dichlorophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3867. https://doi.org/10.1107/S1600536807040986 View Source
